molecular formula C6H11NO2S B1378967 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane CAS No. 1363381-29-6

6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane

Cat. No.: B1378967
CAS No.: 1363381-29-6
M. Wt: 161.22 g/mol
InChI Key: ISJRKZAXSIGKLL-UHFFFAOYSA-N
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Description

6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane is a chemical compound with the molecular formula C₆H₁₁NO₂S and a molecular weight of 161.22 g/mol . It is known for its unique spirocyclic structure, which includes a sulfur atom and an amino group. This compound is used in various fields of scientific research due to its distinctive chemical properties.

Preparation Methods

The synthesis of 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane involves several steps. One efficient method includes the following steps :

    Cooling and Treatment: The mixture is cooled to -10°C and treated dropwise with mesyl chloride.

    Stirring and Washing: The mixture is returned to ambient temperature, stirred for 16 hours, washed with water, and extracted with dichloromethane.

    Final Steps: The product is then purified to obtain this compound.

Chemical Reactions Analysis

6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo substitution reactions, where the amino group can be replaced by other functional groups.

Common reagents used in these reactions include mesyl chloride, sodium borohydride, and various solvents like dichloromethane . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane has several applications in scientific research :

    Chemistry: It is used as a building block in organic synthesis.

    Biology: This compound is studied for its potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The sulfur atom and amino group play crucial roles in its reactivity and interactions with other molecules . Detailed studies are required to fully understand its mechanism of action.

Comparison with Similar Compounds

6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane can be compared with other spirocyclic compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and reactivity. The presence of the sulfur atom and the spirocyclic structure makes this compound unique in its class.

Properties

IUPAC Name

2,2-dioxo-2λ6-thiaspiro[3.3]heptan-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c7-5-1-6(2-5)3-10(8,9)4-6/h5H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJRKZAXSIGKLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CS(=O)(=O)C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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